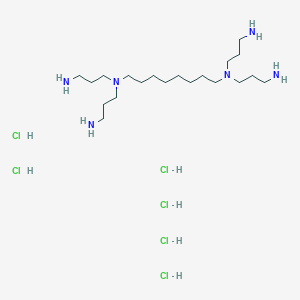
N1,N1,N8,N8-Tetrakis(3-aminopropyl)octane-1,8-diamine, 6 hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N1,N8,N8-Tetrakis(3-aminopropyl)octane-1,8-diamine, 6 hcl: is a chemical compound with the molecular formula C20H52Cl6N6. It is a hexahydrochloride salt of a polyamine, which consists of an octane backbone with four aminopropyl groups attached to it. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1,N8,N8-Tetrakis(3-aminopropyl)octane-1,8-diamine, 6 hcl typically involves the reaction of octane-1,8-diamine with 3-chloropropylamine in the presence of a base. The reaction proceeds through nucleophilic substitution, where the amine groups of octane-1,8-diamine attack the chloropropyl groups, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically isolated by filtration, followed by drying under reduced pressure. Quality control measures are implemented to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
N1,N1,N8,N8-Tetrakis(3-aminopropyl)octane-1,8-diamine, 6 hcl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: The aminopropyl groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N1,N1,N8,N8-Tetrakis(3-aminopropyl)octane-1,8-diamine, 6 hcl has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the study of polyamine metabolism and its role in cellular processes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1,N1,N8,N8-Tetrakis(3-aminopropyl)octane-1,8-diamine, 6 hcl involves its interaction with various molecular targets and pathways. The aminopropyl groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. The compound can modulate the activity of enzymes involved in polyamine metabolism, affecting cellular growth and proliferation.
Comparison with Similar Compounds
N1,N1,N8,N8-Tetrakis(3-aminopropyl)octane-1,8-diamine, 6 hcl can be compared with other polyamines, such as:
Spermidine: A naturally occurring polyamine with three amino groups.
Spermine: Another naturally occurring polyamine with four amino groups.
N1,N1-Bis(3-aminopropyl)octane-1,8-diamine: A related compound with two aminopropyl groups.
The uniqueness of this compound lies in its specific structure, which provides distinct chemical and biological properties compared to other polyamines.
Properties
IUPAC Name |
N,N,N',N'-tetrakis(3-aminopropyl)octane-1,8-diamine;hexahydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H48N6.6ClH/c21-11-7-17-25(18-8-12-22)15-5-3-1-2-4-6-16-26(19-9-13-23)20-10-14-24;;;;;;/h1-24H2;6*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPQWKCJAWBRIJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCN(CCCN)CCCN)CCCN(CCCN)CCCN.Cl.Cl.Cl.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H54Cl6N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
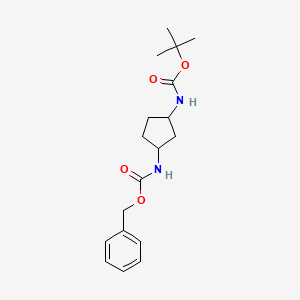
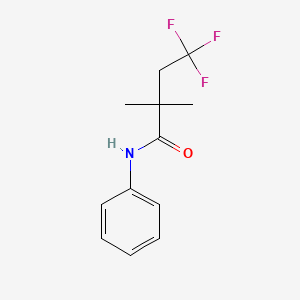
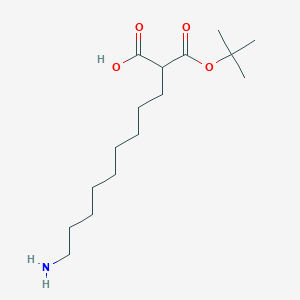
![1,5-dimethyl-1H-pyrrolo[3,2-c]pyridin-5-ium iodide](/img/structure/B8007611.png)
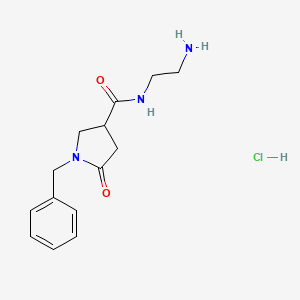
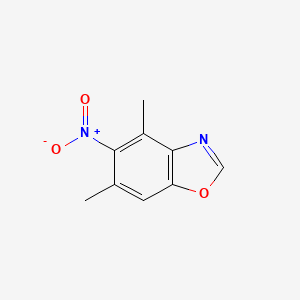
![4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]benzoicacid](/img/structure/B8007637.png)
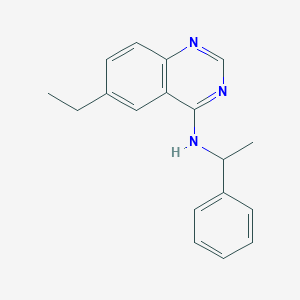
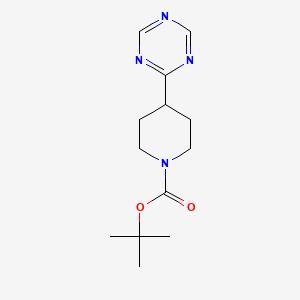
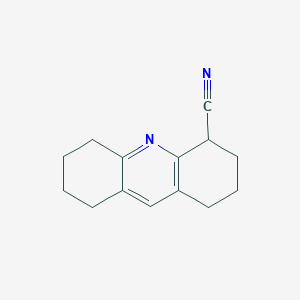
![N-(7-bromo-2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-N',N'-dimethylethane-1,2-diamine](/img/structure/B8007661.png)
![2-Hydroxy-9-(morpholine-4-carbonyl)-4-oxatricyclo[4.2.1.03,7]nonan-5-one](/img/structure/B8007662.png)
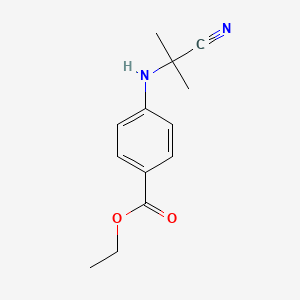
![3-[(5-Ethoxy-1,3-benzothiazol-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B8007676.png)
